molecular formula C21H22N2O2 B14960839 (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide

(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B14960839
M. Wt: 334.4 g/mol
InChI Key: RJYZOTXSKOZLDT-JXMROGBWSA-N
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Description

(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 6-position of the indole ring and a prop-2-enamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.

    Side Chain Introduction: The ethyl side chain is introduced through alkylation reactions, often using ethyl halides.

    Amide Formation: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the indole derivative and an appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions could target the amide or the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, indole derivatives are known for their activity as neurotransmitters, hormones, and growth factors. This compound could be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Indole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or pharmaceuticals. Its chemical stability and reactivity make it a versatile intermediate.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy group and the prop-2-enamide moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

    (2E)-N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    (2E)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide: The position of the methoxy group is different, which could influence its chemical and biological properties.

Uniqueness

The presence of the methoxy group at the 6-position of the indole ring in (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity, altered electronic distribution, and enhanced binding interactions with biological targets.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C21H22N2O2/c1-15-5-3-4-6-16(15)7-10-21(24)22-12-11-17-14-23-20-13-18(25-2)8-9-19(17)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-7+

InChI Key

RJYZOTXSKOZLDT-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCCC2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

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